Cas no 19225-92-4 (2-(Chloromethyl)-1-methyl-1H-imidazole)
2-(Chloromethyl)-1-methyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-1-methyl-1H-imidazole
- 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
- 2-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE
- 2-(chloromethyl)-1-methylimidazole
- 2-(Chloromethyl)-N-methylimidazole
- 2-Chloromethyl-1-methylimidazole
- 1-Methyl-2-(chloromethyl)imidazole
- 1H-Imidazole,2-(chloromethyl)-1-methyl-
- AKOS BBS-00005326
- 2-(ChloroMethyl)-1-Methyl-1H-iMidazole, >95%
- 1h-imidazole, 2-(chloromethyl)-1-methyl-
- chloromethylmethylimidazole
- VYEGAEUUQMJXTM-UHFFFAOYSA-N
- SBB013849
- 2-chloro methyl -1-methyl-imidazole
- STK
- CS-D0317
- SCHEMBL1427464
- 19225-92-4
- FT-0681151
- AC-907/25004454
- AKOS000269787
- KB-0715
- AM100451
- BB 0219791
- DTXSID00353063
- AC-28885
- 5-METHOXY-1-INDANONE-3-ACETICACID
- J-506283
- MFCD00234119
- SY110045
- ALBB-015246
- DB-024528
- STK689434
- 1H-imidazole, 2-(chloromethyl)-1-methyl-, hydrochloride
-
- MDL: MFCD00234119
- Inchi: 1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3
- InChI Key: VYEGAEUUQMJXTM-UHFFFAOYSA-N
- SMILES: ClCC1=NC=CN1C
Computed Properties
- Exact Mass: 130.03000
- Monoisotopic Mass: 130.029776
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 0.4
Experimental Properties
- Density: 1.20
- Melting Point: 182-184°C
- Boiling Point: 244 ºC
- Flash Point: 101 ºC
- Refractive Index: 1.55
- PSA: 17.82000
- LogP: 1.15890
2-(Chloromethyl)-1-methyl-1H-imidazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
2-(Chloromethyl)-1-methyl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Chloromethyl)-1-methyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002788-1g |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 95% | 1g |
$212.85 | 2023-09-02 | |
| Alichem | A069002788-5g |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 95% | 5g |
$657.90 | 2023-09-02 | |
| TRC | C384285-10mg |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384285-50mg |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C384285-100mg |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Chemenu | CM187149-1g |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 95% | 1g |
$147 | 2021-08-05 | |
| Chemenu | CM187149-5g |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 95% | 5g |
$404 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM523-200mg |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | 95+% | 200mg |
567.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047785-1g |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | >95% | 1g |
2340.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047785-500mg |
2-(Chloromethyl)-1-methyl-1H-imidazole |
19225-92-4 | >95% | 500mg |
1527.0CNY | 2021-08-03 |
2-(Chloromethyl)-1-methyl-1H-imidazole Suppliers
2-(Chloromethyl)-1-methyl-1H-imidazole Related Literature
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Jiang-Lin Zhao,Hirotsugu Tomiyasu,Xin-Long Ni,Xi Zeng,Mark R. J. Elsegood,Carl Redshaw,Shofiur Rahman,Paris E. Georghiou,Takehiko Yamato New J. Chem. 2014 38 6041
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Xin-Long Ni,Cheng-Cheng Jin,Xue-Kai Jiang,Masashi Takimoto,Shofiur Rahman,Xi Zeng,David L. Hughes,Carl Redshaw,Takehiko Yamato Org. Biomol. Chem. 2013 11 5435
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Francesco G. Mutti,Michele Gullotti,Luigi Casella,Laura Santagostini,Roberto Pagliarin,K. Kristoffer Andersson,Maria Francesca Iozzi,Giorgio Zoppellaro Dalton Trans. 2011 40 5436
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Stéphanie Rat,Jér?me Gout,Olivia Bistri,Olivia Reinaud Org. Biomol. Chem. 2015 13 3194
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Vibha Mishra,Haritosh Mishra,Rabindranath Mukherjee,Epiphane Codjovi,Jorge Linarès,Jean-Fran?ois Létard,Cédric Desplanches,Chérif Baldé,Cristian Enachescu,Fran?ois Varret Dalton Trans. 2009 7462
Additional information on 2-(Chloromethyl)-1-methyl-1H-imidazole
Introduction to 2-(Chloromethyl)-1-methyl-1H-imidazole (CAS No. 19225-92-4)
2-(Chloromethyl)-1-methyl-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 19225-92-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structural framework that has garnered considerable attention due to its versatile reactivity and potential applications in medicinal chemistry. The presence of both a chloromethyl group and a methyl-substituted imidazole ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The imidazole core is a prominent scaffold in medicinal chemistry, renowned for its stability and biological relevance. It is found in numerous pharmacologically active agents, including antifungals, antivirals, and anticancer drugs. The incorporation of a chloromethyl group at the 2-position of the imidazole ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in drug development. This reactivity has been exploited in the synthesis of complex molecules, including peptidomimetics and small-molecule inhibitors.
Recent advancements in synthetic methodologies have highlighted the utility of 2-(Chloromethyl)-1-methyl-1H-imidazole in constructing intricate molecular architectures. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various disease pathways. For instance, studies have demonstrated its role in generating imidazolium-based derivatives that exhibit potent antimicrobial properties. These derivatives have shown promise in overcoming drug resistance mechanisms associated with bacterial infections, underscoring the importance of this compound in addressing contemporary healthcare challenges.
In addition to its pharmaceutical applications, 2-(Chloromethyl)-1-methyl-1H-imidazole has been explored in materials science, particularly in the development of functional polymers and coatings. Its ability to undergo cross-linking reactions with nucleophiles allows for the creation of durable and high-performance materials. Such applications are particularly relevant in industries requiring robust adhesives or protective coatings that resist degradation under harsh conditions.
The synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole typically involves multi-step organic transformations, starting from commercially available precursors such as 1-methylimidazole. The chloromethylation step is critical and often requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of this process, enabling scalable production for industrial and research purposes.
From a mechanistic standpoint, the reactivity of 2-(Chloromethyl)-1-methyl-1H-imidazole can be attributed to the electron-withdrawing nature of the imidazole ring and the electrophilic character of the chloromethyl group. This interplay facilitates various chemical transformations, including alkylation, condensation reactions, and polymerization processes. Understanding these interactions is essential for optimizing synthetic routes and designing derivatives with tailored properties.
Recent studies have also explored the biological activity of derivatives derived from 2-(Chloromethyl)-1-methyl-1H-imidazole. Researchers have identified novel analogs that exhibit inhibitory effects on enzymes implicated in metabolic disorders. These findings highlight the compound's potential as a lead structure for developing treatments against conditions such as diabetes and hyperlipidemia. The ability to modify specific functional groups while retaining core structural elements allows for fine-tuning of biological activity, making this compound a valuable tool in drug discovery efforts.
The role of computational chemistry has further enhanced our understanding of 2-(Chloromethyl)-1-methyl-1H-imidazole's reactivity and potential applications. Molecular modeling techniques have been employed to predict reaction outcomes and optimize synthetic strategies before experimental validation. This approach has accelerated the development pipeline for new derivatives by minimizing trial-and-error experimentation.
In conclusion, 2-(Chloromethyl)-1-methyl-1H-imidazole (CAS No. 19225-92-4) represents a versatile building block with broad utility across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it indispensable in modern synthetic chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.
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